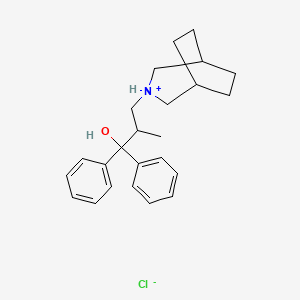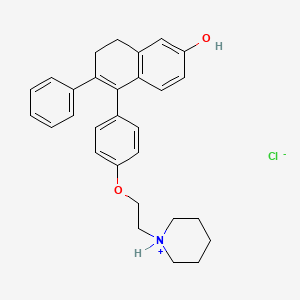
2-Naphthol, 7,8-dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthol, 7,8-dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-, hydrochloride is a complex organic compound with the molecular formula C29H32ClNO2. It is known for its unique structure, which includes a naphthol core, a phenyl group, and a piperidinoethoxy side chain. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthol, 7,8-dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-, hydrochloride typically involves multiple steps. The process begins with the preparation of the naphthol core, followed by the introduction of the phenyl group and the piperidinoethoxy side chain. The final step involves the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Naphthol, 7,8-dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction may result in the formation of alcohols or amines .
Applications De Recherche Scientifique
2-Naphthol, 7,8-dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-, hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays and as a probe for studying biological processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Naphthol, 7,8-dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other naphthol derivatives and phenyl-substituted compounds, such as:
- 7,8-Dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-2-naphthol hydrochloride
- 6-phenyl-5-[4-(2-piperidin-1-ium-1-ylethoxy)phenyl]-7,8-dihydronaphthalen-2-ol chloride .
Uniqueness
What sets 2-Naphthol, 7,8-dihydro-6-phenyl-5-(p-(2-piperidinoethoxy)phenyl)-, hydrochloride apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry .
Propriétés
Numéro CAS |
10059-68-4 |
|---|---|
Formule moléculaire |
C29H32ClNO2 |
Poids moléculaire |
462.0 g/mol |
Nom IUPAC |
6-phenyl-5-[4-(2-piperidin-1-ium-1-ylethoxy)phenyl]-7,8-dihydronaphthalen-2-ol;chloride |
InChI |
InChI=1S/C29H31NO2.ClH/c31-25-12-16-28-24(21-25)11-15-27(22-7-3-1-4-8-22)29(28)23-9-13-26(14-10-23)32-20-19-30-17-5-2-6-18-30;/h1,3-4,7-10,12-14,16,21,31H,2,5-6,11,15,17-20H2;1H |
Clé InChI |
DEFZHHPVVCDADS-UHFFFAOYSA-N |
SMILES canonique |
C1CC[NH+](CC1)CCOC2=CC=C(C=C2)C3=C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-fluorophenyl)methyl]-L-Proline](/img/structure/B13743770.png)
![2-(2,4,6-Trifluorophenyl)benzo[d]oxazole](/img/structure/B13743778.png)
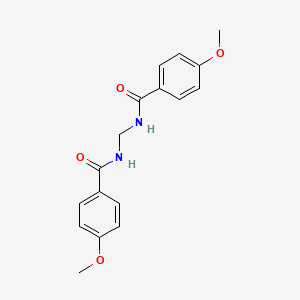
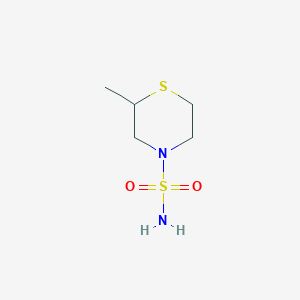
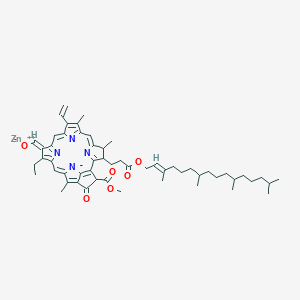
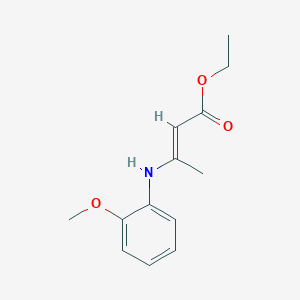
![Dimethyl-[3-[5-(trifluoromethyl)-1,2,3,4-tetrahydrocarbazol-9-yl]propyl]azanium;chloride](/img/structure/B13743818.png)
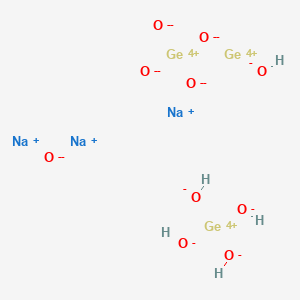
![7-Pentylbicyclo[4.1.0]heptane](/img/structure/B13743840.png)
![[4-(1-benzoyl-3H-2-benzofuran-1-yl)-2-methylbutan-2-yl]-dimethylazanium;chloride](/img/structure/B13743845.png)
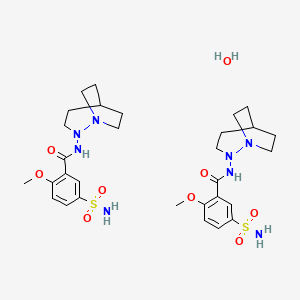
![2,2,2-Trifluoro-N-[(6-methoxy-3-pyridinyl)methyl]-N-(4-phenoxyphenyl)-ethanesulfonamide](/img/structure/B13743859.png)
